Rhodamine 110: A Comprehensive Technical Guide to its Spectral Properties and Applications
Rhodamine 110: A Comprehensive Technical Guide to its Spectral Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodamine 110 (R110) is a highly fluorescent dye belonging to the rhodamine family of fluorophores. Characterized by its brilliant green fluorescence, R110 serves as a fundamental building block for a wide array of fluorescent probes and substrates. Its exceptional brightness, high photostability, and relative insensitivity to pH have established it as a valuable tool in various life science research and drug discovery applications, including fluorescence microscopy, flow cytometry, and high-throughput screening. This technical guide provides an in-depth overview of the core spectral properties and characteristics of Rhodamine 110, along with detailed experimental protocols for its use.
Core Spectral and Physicochemical Properties
Rhodamine 110 exhibits distinct spectral properties that are crucial for its application in fluorescence-based assays. A summary of these key quantitative characteristics is provided in the tables below.
Spectral Properties
| Property | Value | Solvent/Conditions |
| Excitation Maximum (λex) | ~496-500 nm[1][] | Methanol, PBS |
| Emission Maximum (λem) | ~520-522 nm[1][] | Methanol, PBS |
| Molar Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹[3] | Aqueous Buffer (e.g., PBS) |
| Fluorescence Quantum Yield (Φ) | High, but value varies with derivative and environment. Exhibits very little variation with temperature.[1] | - |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₀H₁₅ClN₂O₃ |
| Molecular Weight | 366.80 g/mol [] |
| Appearance | Orange-red solid[] |
| Solubility | Soluble in DMSO and methanol; slightly soluble in water.[4] |
Key Characteristics and Advantages
Rhodamine 110 possesses several features that make it a preferred fluorophore for many biological applications:
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High Fluorescence Intensity: The combination of a high molar extinction coefficient and a favorable quantum yield results in exceptionally bright fluorescence, enabling sensitive detection.
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Photostability: Rhodamine 110 and its derivatives are known for their superior photostability compared to traditional green fluorophores like FITC, allowing for longer and more intensive imaging experiments.
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pH Insensitivity: The fluorescence intensity of Rhodamine 110 is stable over a broad pH range (typically pH 4-9), which is a significant advantage for assays conducted in varying cellular environments.
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Versatile Chemistry: The two primary amine groups on the xanthene core of Rhodamine 110 allow for straightforward conjugation to various molecules, such as peptides, to create highly specific fluorogenic substrates.
Applications in Research and Drug Development
The primary application of Rhodamine 110 is as a core scaffold for fluorogenic enzyme substrates. In their unconjugated form, the amino groups of R110 are available. When these are derivatized, for instance with peptide sequences, the fluorescence of the rhodamine core is quenched. Upon enzymatic cleavage of the peptide, the free R110 is released, resulting in a dramatic increase in fluorescence.
Protease Activity Assays
Rhodamine 110-based substrates are extensively used for detecting the activity of various proteases. The general mechanism involves a bis-amide derivative of R110, where peptide substrates are attached to both amine groups. This bis-substituted form is non-fluorescent. Enzymatic cleavage proceeds in two steps, first yielding a fluorescent mono-amide intermediate, and then the highly fluorescent free R110.
Caspase Activity and Apoptosis Detection
A prominent application of R110 substrates is in the detection of caspase activity, a key indicator of apoptosis. Specific peptide sequences recognized by different caspases (e.g., DEVD for caspase-3/7) are conjugated to R110. In the presence of active caspases in apoptotic cells, the substrate is cleaved, leading to a quantifiable fluorescent signal.
Experimental Protocols
Preparation of Rhodamine 110 Stock Solution
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Materials: Rhodamine 110 chloride, Dimethyl sulfoxide (B87167) (DMSO, anhydrous).
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Procedure:
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Allow the vial of Rhodamine 110 to equilibrate to room temperature before opening to prevent moisture condensation.
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Prepare a stock solution of 1-10 mM by dissolving the Rhodamine 110 powder in anhydrous DMSO.[5] For example, to prepare a 10 mM stock solution, add 272 µL of DMSO to 1 mg of Rhodamine 110 (MW = 366.8 g/mol ).
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Vortex thoroughly to ensure complete dissolution.
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Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.[6]
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General Protocol for a Caspase-3/7 Activity Assay in Microplates
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Materials:
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Cells cultured in a 96-well microplate (white or black, clear bottom).
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Apoptosis-inducing agent.
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Caspase-3/7 substrate (e.g., Z-DEVD-R110).
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Assay buffer (e.g., PBS or a specialized lysis/assay buffer).
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Microplate reader with fluorescence capabilities (Excitation ~499 nm, Emission ~521 nm).
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Procedure:
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Seed cells in the microplate and culture until they reach the desired confluency.
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Induce apoptosis by treating the cells with the appropriate agent and incubate for the desired time. Include untreated cells as a negative control.
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Prepare the caspase-3/7 reagent by diluting the Z-DEVD-R110 substrate in the assay buffer to the final working concentration.
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Add an equal volume of the caspase-3/7 reagent to each well of the microplate.
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Mix gently by shaking the plate for 30-60 seconds.
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Incubate the plate at room temperature or 37°C for 1-2 hours, protected from light.
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Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission filters.[7]
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The increase in fluorescence in the treated cells compared to the untreated cells is proportional to the caspase-3/7 activity.
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Protocol for Determination of Molar Extinction Coefficient
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Materials:
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Rhodamine 110.
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High-purity solvent (e.g., ethanol (B145695) or PBS).
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Calibrated UV-Vis spectrophotometer.
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Quartz cuvettes (1 cm path length).
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Analytical balance.
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Procedure:
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Prepare a concentrated stock solution of Rhodamine 110 of a precisely known concentration by accurately weighing the solid and dissolving it in a known volume of solvent.
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Prepare a series of dilutions from the stock solution with concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
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Measure the absorbance of the solvent blank at the absorption maximum of Rhodamine 110 (~498 nm).
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Measure the absorbance of each dilution at the same wavelength.
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Plot a graph of absorbance versus concentration (in mol/L).
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The slope of the linear portion of the graph corresponds to the molar extinction coefficient (ε) in M⁻¹cm⁻¹, according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length (1 cm).
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Protocol for Relative Quantum Yield Measurement
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Materials:
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Rhodamine 110 solution of unknown quantum yield.
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A quantum yield standard with a known quantum yield and similar spectral properties (e.g., Fluorescein (B123965) in 0.1 M NaOH, Φ = 0.95).
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Solvent in which both the sample and standard are soluble.
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UV-Vis spectrophotometer.
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Fluorometer.
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Procedure:
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Prepare a series of dilute solutions of both the Rhodamine 110 sample and the fluorescein standard, ensuring that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
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Measure the absorbance of each solution at the chosen excitation wavelength.
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Measure the fluorescence emission spectrum of each solution using the same excitation wavelength.
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Integrate the area under the emission curve for each spectrum.
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Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
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The quantum yield of the sample (Φx) can be calculated using the following equation: Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) where Φst is the quantum yield of the standard, Gradx and Gradst are the gradients of the plots for the sample and standard, respectively, and ηx and ηst are the refractive indices of the solvents used for the sample and standard. If the same solvent is used, the refractive index term cancels out.[7]
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Conclusion
Rhodamine 110 is a robust and versatile fluorophore with a well-established role in life science research and drug discovery. Its excellent spectral properties, including high brightness and photostability, combined with its utility as a scaffold for fluorogenic enzyme substrates, make it an indispensable tool for studying enzymatic activity, particularly in the context of apoptosis. The detailed protocols provided in this guide offer a practical framework for researchers to effectively utilize Rhodamine 110 in their experimental workflows.
